Product packaging for Ammonium diisononyl phosphate(Cat. No.:CAS No. 94247-18-4)

Ammonium diisononyl phosphate

Cat. No.: B12654806
CAS No.: 94247-18-4
M. Wt: 367.5 g/mol
InChI Key: FZFNIBBEEUQBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ammonium Diisononyl Phosphate is a high-purity organophosphate compound supplied for laboratory and research applications. This chemical is intended for research and further manufacturing use only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers utilize this compound in various investigative areas. Potential applications based on its chemical class include serving as a surfactant or emulsifier in material science, functioning as an anti-static agent in polymer research, or acting as a corrosion inhibitor in lubricant and metal coating studies. Its organophosphate structure suggests it may also be of interest in catalytic processes and as a specialty intermediate in organic synthesis. Handling should be conducted in accordance with all applicable laboratory safety standards. Researchers should consult the Safety Data Sheet (SDS) prior to use and characterize the final product thoroughly for their specific application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H42NO4P B12654806 Ammonium diisononyl phosphate CAS No. 94247-18-4

Properties

CAS No.

94247-18-4

Molecular Formula

C18H42NO4P

Molecular Weight

367.5 g/mol

IUPAC Name

azanium;bis(7-methyloctyl) phosphate

InChI

InChI=1S/C18H39O4P.H3N/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4;/h17-18H,5-16H2,1-4H3,(H,19,20);1H3

InChI Key

FZFNIBBEEUQBGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCOP(=O)([O-])OCCCCCCC(C)C.[NH4+]

Origin of Product

United States

Synthetic Chemistry and Derivatization Pathways of Ammonium Diisononyl Phosphate

Fundamental Principles of Phosphate (B84403) Esterification and Amidation Reactions

The creation of the diisononyl phosphate anion is primarily achieved through phosphate esterification, a process that forms a covalent bond between the oxygen of an alcohol and a phosphorus atom. The subsequent formation of the ammonium (B1175870) salt is typically accomplished through an acid-base reaction.

Reaction Mechanisms for Alkyl Alcohol and Phosphoric Acid Interaction

The direct esterification of an alcohol with phosphoric acid is a reversible reaction that can yield mono-, di-, and trialkyl phosphates. libretexts.org In the case of producing diisononyl phosphate, two molecules of isononyl alcohol react with one molecule of orthophosphoric acid.

The reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation. google.com The mechanism involves the protonation of the phosphoric acid, making it more susceptible to nucleophilic attack by the hydroxyl group of the isononyl alcohol. This is followed by the elimination of a water molecule to form the phosphate ester. The equilibrium of this reaction is influenced by the concentration of the reactants, and the reaction rate can be slow, particularly with long-chain alcohols like isononyl alcohol. google.com

Key Reaction Parameters for Direct Esterification of Isononyl Alcohol with Phosphoric Acid

ParameterDescriptionTypical Range/Conditions
Reactants Isononyl Alcohol, Orthophosphoric AcidStoichiometric or excess alcohol
Catalyst Often self-catalyzed by phosphoric acid; can be facilitated by stronger acids.Not always necessary
Temperature Elevated temperatures to drive the reaction and remove water.130-250 °C
Water Removal Crucial for shifting the equilibrium towards product formation.Azeotropic distillation with a suitable solvent (e.g., toluene, xylene)
Reaction Time Dependent on temperature, reactant concentration, and efficiency of water removal.Several hours

Ammonia (B1221849) Incorporation Methodologies for Ammonium Salt Formation

The most straightforward method for forming ammonium diisononyl phosphate is through the neutralization of diisononyl hydrogen phosphate with ammonia. google.com Diisononyl hydrogen phosphate is an acidic compound due to the remaining hydroxyl group on the phosphate moiety.

This reaction is a classic acid-base neutralization, where the acidic proton of the phosphate group is transferred to the basic ammonia molecule, forming the ammonium cation and the diisononyl phosphate anion. This process is typically carried out in a suitable solvent and results in the formation of the ammonium salt. The reaction is generally rapid and exothermic.

Advanced Synthetic Routes for Quaternary Ammonium Alkyl Phosphates

Beyond the basic ammonium salt, more complex derivatives, such as quaternary ammonium alkyl phosphates, can be synthesized through advanced methodologies. These routes often employ more reactive reagents and offer greater control over the final product structure.

Utilization of Phosphoric Anhydride (B1165640) in Ester Synthesis

Phosphorus pentoxide (P₄O₁₀), the anhydride of phosphoric acid, is a powerful phosphorylating agent that can be used for the synthesis of phosphate esters. wikipedia.orgguidechem.com Its high reactivity allows for the esterification of alcohols under milder conditions compared to direct esterification with phosphoric acid.

The reaction of isononyl alcohol with phosphorus pentoxide typically yields a mixture of mono- and diisononyl phosphates. The ratio of these products can be controlled by the stoichiometry of the reactants. The mechanism involves the nucleophilic attack of the alcohol on the phosphorus atoms of the P₄O₁₀ cage structure, leading to the opening of the anhydride linkages and the formation of phosphate esters. This method is particularly useful for producing the acidic phosphate esters that can then be neutralized or further functionalized. chemicalbook.com

Controlled Quaternization Reactions of Tertiary Amines with Phosphate Esters

The synthesis of quaternary ammonium alkyl phosphates can be achieved through the quaternization of tertiary amines. The classic method for this transformation is the Menshutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. wikipedia.orgnih.gov

In the context of phosphate derivatives, a trialkyl phosphate can act as the alkylating agent for a tertiary amine. For instance, a trimethyl phosphate could react with a tertiary amine to yield a quaternary ammonium methylphosphate salt. However, the reactivity of phosphate esters as alkylating agents is generally lower than that of alkyl halides, especially for esters with long alkyl chains.

An alternative and more common approach to forming quaternary ammonium phosphate salts involves a two-step process:

Synthesis of a quaternary ammonium halide via the Menshutkin reaction.

Anion exchange with a phosphate salt, such as an alkali metal salt of diisononyl phosphate.

This method allows for the independent synthesis of the desired quaternary ammonium cation and the diisononyl phosphate anion, which are then combined in a metathesis reaction.

Design and Synthesis of Functionalized Ammonium Phosphate Derivatives

The synthesis of functionalized ammonium phosphate derivatives involves the strategic introduction of additional chemical groups to either the ammonium cation or the phosphate anion. This allows for the tailoring of the compound's properties for specific applications.

Functionalization of the Ammonium Cation: This can be achieved by starting with a tertiary amine that already contains the desired functional group and then performing a quaternization reaction. For example, a tertiary amine containing a hydroxyl group, an ether linkage, or another reactive site can be quaternized to produce a functionalized quaternary ammonium cation. nih.gov

Functionalization of the Phosphate Anion: The diisononyl phosphate anion itself can be a platform for further chemical modification, although this is less common. More practically, functionalized alcohols can be used in the initial esterification step to create a phosphate ester with the desired functionality. For instance, using a hydroxyl-terminated polyether as one of the alcohol reactants would result in a phosphate ester with polyether chains, which could then be neutralized to form a functionalized ammonium phosphate salt.

The development of such specialized derivatives often involves multi-step synthetic sequences and requires careful control of reaction conditions to achieve the desired molecular architecture. These functionalized compounds can exhibit unique properties, such as enhanced surface activity, improved solubility in specific media, or the ability to participate in further chemical reactions.

Catalytic Systems and Optimization Strategies in this compound Synthesis

The core of the synthesis is the esterification reaction, where two molecules of isononyl alcohol react with a phosphorylating agent. The choice of catalyst and the optimization of reaction parameters are paramount to maximize the yield of the desired diisononyl phosphate and minimize the formation of monoester or triester byproducts.

The esterification of alcohols with phosphoric acid or its derivatives can be facilitated by both homogeneous and heterogeneous catalysts. nih.gov

Homogeneous Catalysis Homogeneous catalysts are soluble in the reaction medium, which often allows for milder reaction conditions due to high accessibility to the active sites. mdpi.com For phosphate esterification, strong acid catalysts are commonly employed.

Phosphorous and Phosphoric Acids: Inorganic phosphorous acids can serve as effective catalysts for the direct esterification of alcohols. google.com Super phosphoric acid (SPA) has also been studied as a catalyst in esterification processes. scispace.com

Organotin Compounds: Certain organotin compounds are known to be active homogeneous catalysts for esterification reactions, offering good solubility and high selectivity. tib-chemicals.com

Tertiary Amines: In some contexts, tertiary amines have been investigated for their catalytic activity in the etherification of ortho-phosphoric acid, influencing the reaction conversion rate. mdpi.com

While efficient, homogeneous catalysts present challenges in separation from the final product, often requiring complex and costly purification steps. nih.gov

Heterogeneous Catalysis Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid. This simplifies catalyst recovery and recycling, making them attractive for industrial processes. nih.gov

Supported Metal Oxides: Catalysts such as zirconia-supported tungsten oxide (WO₃–ZrO₂) or sulfated zirconia (SO₄–ZrO₂) have demonstrated high yields in the esterification of fatty acids, indicating their potential for alkyl phosphate synthesis. scispace.com

Functionalized Silica (B1680970): Mesoporous silica materials can be functionalized with organic moieties to create solid catalysts. mdpi.com The defined pore structure of these materials can also help control the selectivity of the reaction. mdpi.com

Resins: Polymeric resins can serve as a stable and inert support for catalytic sites, offering controlled porosity that allows substrate access while ensuring the catalyst's structural integrity. uq.edu.au

A novel approach involves pseudo-homogeneous catalysts, which are initially soluble in one of the reactants (like the alcohol) to act as a homogeneous catalyst and then migrate to a different phase (like the byproduct phase) as the reaction progresses, combining the benefits of high activity and easy separation. mdpi.com

Achieving high yield and selectivity in diisononyl phosphate synthesis requires careful control over several reaction parameters. The goal is to favor the formation of the diester over other potential products. libretexts.org This process is known as kinetic control, where reaction conditions are altered to manage reaction rates. libretexts.org

Molar Ratio of Reactants: The stoichiometry of isononyl alcohol to the phosphorylating agent is a critical factor. An excess of the alcohol can be used to drive the reaction towards the formation of the diester. The optimal molar ratio must be determined empirically to maximize conversion. scispace.com

Temperature: Reaction temperature significantly influences the rate of esterification. Higher temperatures generally increase the reaction rate. nih.gov However, excessively high temperatures can lead to side reactions or product degradation. nih.gov A typical range for similar esterification processes is between 150°C and 230°C. google.com

Byproduct Removal: The esterification reaction produces water as a byproduct. google.com According to Le Chatelier's principle, continuous removal of water from the reaction mixture shifts the equilibrium towards the products, thereby increasing the final yield. This is often achieved by heating the reaction under reduced pressure or using an azeotropic agent. google.comgoogle.com

The interplay of these parameters is crucial for process optimization. The following interactive table illustrates the typical effects of varying these conditions on reaction outcomes, based on general principles of esterification.

ParameterCondition ChangeEffect on YieldEffect on Selectivity (for Diester)Rationale
Molar Ratio (Alcohol:Acid)Increase↑ Generally Increases↑ Favors Diester/TriesterShifts equilibrium toward more esterified products.
TemperatureIncrease↑ Increases (up to a point)~ Can decrease if side reactions occurIncreases reaction rate, but may promote decomposition or side reactions at excessive levels. nih.gov
Catalyst ConcentrationIncrease↑ Increases~ Generally no major effectAccelerates the rate at which equilibrium is reached. scispace.com
Byproduct (Water) RemovalContinuous Removal↑ Significantly Increases↑ Favors Diester/TriesterDrives the reversible reaction forward to completion. google.com

Isolation, Purification, and Process Scale-Up Considerations

Following the synthesis of diisononyl phosphate, it must be isolated and purified before neutralization to the ammonium salt. The entire process must then be evaluated for its feasibility on an industrial scale.

The purification of crude phosphate ester products often involves multiple steps to remove unreacted starting materials, catalyst residues, and undesired byproducts. wikipedia.org

Washing with Chelating Agents: The crude product can be washed with a dilute aqueous solution of a chelating agent, such as oxalic acid or phosphoric acid. google.comgoogle.com This step helps to remove metallic catalyst residues. For example, washing a crude phosphate ester with 0.4% oxalic acid at 90°C can significantly reduce the magnesium content. google.com

Water Washes: Following the chelating agent wash, one or more water washes are typically performed to remove any remaining acid and water-soluble impurities. google.comgoogle.com

Drying: The presence of water can impede subsequent purification steps. google.comgoogle.com Therefore, the washed organic layer is typically dried, often under reduced pressure, to remove residual water. google.com

Treatment with Acid Scavengers: An acid scavenger, such as an epoxy-containing compound, may be added to the dried product to neutralize and remove trace acidic impurities that could affect the stability and properties of the final product. google.com

Solvent Extraction: This technique can be used to separate mono- and di-alkyl phosphoric acids by partitioning them between two mutually immiscible solvents that have selective affinities for each type of ester. google.com

Ammonium Salt Formation and Isolation: After purification of the diisononyl phosphate, it is reacted with ammonia in a suitable solvent to form this compound. The salt can then be isolated, for instance, through crystallization, followed by filtration and drying. researchgate.netsapub.org

The following table provides an example of a purification sequence for a crude phosphate ester.

Purification StepReagent/ConditionPurposeExample Observation
1. Chelating Wash1% Phosphoric Acid in Water (90°C)Remove metallic catalyst residues.Acid number of the oil layer reduced from 4.4 to 0.45 mg KOH/g. google.com
2. Water WashDeionized Water (65°C)Remove excess chelating agent and water-soluble impurities.Further reduction in acid number to 0.28 mg KOH/g. google.com
3. DryingVacuumRemove residual water.Prepares the product for the final polishing step. google.com
4. Acid ScavengingEpoxy-containing compoundNeutralize final traces of acidic impurities.Improves long-term product stability. google.com

Process Scale-Up Considerations Transitioning a chemical synthesis from a laboratory setting to industrial-scale production is a complex undertaking with significant challenges. kewaunee.in

Safety and Risk Management: Hazards intensify at a larger scale. Exothermic reactions that are easily managed in the lab can generate significant heat in large reactors, requiring robust cooling systems to prevent thermal runaway. rebuildmanufacturing.com Handling larger quantities of potentially hazardous raw materials and products necessitates strict safety protocols and specialized infrastructure. rebuildmanufacturing.com

Maintaining Product Quality: Reaction kinetics, heat transfer, and mixing dynamics behave differently in large industrial reactors compared to lab glassware. rebuildmanufacturing.com These changes can alter reaction rates and lead to inconsistencies in product quality, yield, and purity. rebuildmanufacturing.com Therefore, precise industrial process control (IPC) systems are essential to monitor and regulate parameters like temperature, pressure, and reaction rates. wikipedia.org

Process Transfer and Equipment Selection: The choice of industrial-scale equipment, such as reactors and pumps, is critical. kewaunee.in Materials of construction must be compatible with the reactants and catalysts, and the design must allow for efficient heat and mass transfer.

Supply Chain and Raw Materials: Industrial production requires a consistent and reliable supply of raw materials. rebuildmanufacturing.com Batch-to-batch variability in starting materials can impact the quality of the final product, necessitating rigorous quality control for incoming supplies. rebuildmanufacturing.com

Waste Management: Larger production volumes generate more waste and byproducts, which require efficient and environmentally compliant disposal or recycling strategies. rebuildmanufacturing.comuk-cpi.com

Analytical Methodologies for Structural Elucidation and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is instrumental in elucidating the molecular architecture of ammonium (B1175870) diisononyl phosphate (B84403). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal details about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For ammonium diisononyl phosphate, both phosphorus-31 (³¹P) and proton (¹H) NMR are crucial.

³¹P NMR: As a key element in numerous physiological functions, phosphorus is a heteronucleus that can be investigated with significant progress using NMR. researchgate.net The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. In a dialkyl phosphate like this compound, the phosphorus nucleus is expected to exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift (δ) of this peak is indicative of the phosphate ester structure. For comparison, the ³¹P NMR spectrum of ammonium dihydrogen phosphate in D₂O shows a distinct signal that provides a reference point for phosphorus in an ammonium salt environment. researchgate.net The precise chemical shift for this compound would be influenced by the electron-donating nature of the two isononyl alkyl chains attached through oxygen atoms.

¹H NMR: The ¹H NMR spectrum provides information on the hydrogen atoms within the molecule. For this compound, distinct signals would be expected for the protons of the ammonium cation (NH₄⁺) and the protons of the isononyl alkyl chains. The isononyl group, being a branched nine-carbon chain, would produce a complex set of overlapping signals in the aliphatic region of the spectrum. Integration of the peak areas in the ¹H NMR spectrum can be used to determine the relative ratio of protons in the ammonium group to those in the isononyl chains, further confirming the compound's identity. Studies on similar compounds, like ammonium dihydrogen phosphate, have utilized proton NMR to study ion rotations and molecular dynamics. aps.org

Nucleus Functional Group Expected Chemical Shift (δ) Range (ppm) Notes
³¹PPhosphate ester center0 to -20The exact shift is dependent on the solvent and the electronic effects of the isononyl groups.
¹HAmmonium (NH₄⁺)6.5 to 8.0Broad singlet, position is highly dependent on solvent and concentration.
¹HMethylene (B1212753) (-O-CH₂-)3.5 to 4.5Protons on the carbon adjacent to the phosphate oxygen, typically a multiplet.
¹HAlkyl (-(CH₂)n-, -CH₃)0.8 to 1.8Complex, overlapping multiplets corresponding to the various methylene and methyl groups in the branched isononyl chains.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the key functional groups. The presence of the ammonium cation (NH₄⁺) is confirmed by strong, broad absorption bands around 3200-2800 cm⁻¹ due to N-H stretching vibrations and a distinct band around 1400 cm⁻¹ from N-H bending vibrations. researchgate.netbit.edu.cn The phosphate group (PO₄) gives rise to very strong and characteristic absorptions, typically a P=O stretching band around 1300-1200 cm⁻¹ and P-O-C stretching bands in the 1050-950 cm⁻¹ region. The isononyl alkyl chains would be identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to symmetric vibrations and non-polar bonds. The P=O stretch is typically a strong and sharp band in the Raman spectrum, providing clear evidence for the phosphate core. The C-C and C-H vibrations of the long isononyl chains would also be clearly visible.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) ** Expected Raman Wavenumber (cm⁻¹) **
N-H (Ammonium)Stretching3200 - 2800 (broad)Weak
N-H (Ammonium)Bending~1440Weak
C-H (Alkyl)Stretching2960 - 28502960 - 2850
C-H (Alkyl)Bending1465, 13751465, 1375
P=O (Phosphate)Stretching1300 - 1200 (strong)1300 - 1200 (strong)
P-O-C (Phosphate Ester)Asymmetric Stretch1050 - 9901050 - 990
C-O (Ester)Stretching1100 - 10001100 - 1000

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are most appropriate.

Molecular Ion Determination: In positive ion mode ESI-MS, the compound could be detected as the protonated molecule of the diisononyl phosphoric acid, [M+H]⁺, after the loss of ammonia (B1221849), or as an adduct with other cations present in the mobile phase. The role of the ammonium ion in the ionization process can be complex; in some cases, ammonium additives can suppress ionization, with protons for neutralization coming from solvent molecules like water. nih.gov The accurate mass measurement of the molecular ion using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used to confirm the elemental formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation of the diisononyl phosphate ion would likely proceed through the cleavage of the ester bonds, resulting in the loss of one or both isononyl groups (as C₉H₁₈ alkenes). The dominant fragmented ion in many phthalates, which are structurally distinct but also large esters, is often a characteristic ion like m/z 149; analogous characteristic fragment ions would be expected for dialkyl phosphates. researchgate.net Analysis of these fragmentation pathways provides definitive structural confirmation. Studies on metabolites of diisononyl phthalate (B1215562) (DINP) have identified key fragment ions that can serve as exposure markers, and a similar approach could be applied to this compound. nih.gov

Ion (m/z) Identity Notes
[M+H]⁺Protonated Diisononyl Phosphoric AcidExpected molecular ion in positive ESI-MS.
[M-C₉H₁₈+H]⁺Loss of one isononene groupPrimary fragmentation pathway.
[M-2(C₉H₁₈)+H]⁺Loss of both isononene groupsFurther fragmentation leading to the phosphoric acid core.
[C₉H₁₉]⁺Isononyl carbocationFragment from the alkyl chain.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from complex mixtures, assessing its purity, and performing quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While dialkyl phosphates can be analyzed by GC, their low volatility and polar nature often necessitate a derivatization step to convert them into more volatile and thermally stable analogues before analysis. nih.gov

Derivatization: A common approach is to convert the acidic phosphate group into an ester using a reagent like pentafluorobenzyl bromide (PFBBr). This procedure, which can be accelerated using microwave assistance, makes the analyte more suitable for GC analysis. nih.gov

Column and Conditions: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-5MS), is typically used. nih.govrestek.com The oven temperature is programmed to ramp up to a high temperature (e.g., 300°C) to ensure elution of the high-molecular-weight compound. nih.gov

Detection: A mass spectrometer (MS) is the preferred detector (GC-MS), as it provides both quantification and structural confirmation based on the mass spectrum of the eluting peak. japsonline.comgcms.cz A nitrogen-phosphorus detector (NPD) can also be used for selective and sensitive detection of organophosphorus compounds. nih.gov

Parameter Typical Condition Reference/Notes
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5MS, Rtx-440) restek.com
Injector Temp. 280 - 300 °C nih.gov
Carrier Gas Helium, ~1-2 mL/min nih.govchromforum.org
Oven Program Initial 100-150°C, ramp at 10-20°C/min to 300-320°C, hold for 5-10 minBased on methods for similar high MW compounds like DINP. nih.gov
Detector Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of non-volatile, polar, or thermally unstable compounds like this compound, as it does not require vaporization.

Separation Mode: Reversed-phase HPLC (RP-HPLC) is the most common mode used for organophosphate analysis. A C18 or C8 stationary phase column would effectively retain the non-polar isononyl chains of the molecule.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is used to elute the compound from the column. Additives such as ammonium formate (B1220265) or ammonium acetate (B1210297) may be used to improve peak shape and control ionization if an MS detector is used, though their effect on ionization efficiency must be carefully evaluated. nih.govresearchgate.nethelixchrom.com

Detection: Due to the lack of a strong chromophore in the molecule, UV detection may not be highly sensitive. More universal detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable alternatives. helixchrom.com However, the most powerful approach is coupling HPLC with mass spectrometry (LC-MS), which provides high sensitivity and selectivity, allowing for both quantification and confirmation of the compound's identity. researchgate.net

Parameter Typical Condition Reference/Notes
Column C18 or C8, 100-150 mm length, 2.1-4.6 mm ID, <5 µm particle sizeBased on general methods for organophosphates and phthalates. thermofisher.com
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate helixchrom.com
Mobile Phase B Acetonitrile or Methanol helixchrom.com
Elution Gradient elution (e.g., 50% B to 100% B over 15 min)
Flow Rate 0.2 - 1.0 mL/min
Detector Mass Spectrometer (MS), ELSD, CAD researchgate.nethelixchrom.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of oligomeric or polymeric species that may be present in commercial this compound products. wikipedia.orgresearchgate.net The separation mechanism in GPC is based on the hydrodynamic volume of the molecules in solution. Larger molecules are excluded from the pores of the stationary phase material and thus elute from the column first, while smaller molecules penetrate the pores to varying extents and have longer elution times. researchgate.netinfinitalab.com

For a compound like this compound, which may exist as a mixture of molecules with varying alkyl chain lengths or as part of a larger polymeric formulation, GPC provides critical data on its molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and its polydispersity index (PDI). shimadzu.comresearchgate.net This information is vital for quality control, as the molecular weight distribution can significantly influence the physical and performance properties of the final product. researchgate.net

The analysis involves dissolving the sample in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or N,N-Dimethylformamide (DMF), and injecting it into the GPC system. shimadzu.com The choice of eluent and column is critical and depends on the solubility of the analyte and the desired molecular weight separation range. wikipedia.org A differential refractive index (RID) detector is commonly used for polymers that lack a UV chromophore. infinitalab.comshimadzu.com

Table 1: Typical GPC Parameters for Organophosphate Analysis

ParameterDescriptionTypical Specification for this compound Analysis
ColumnsPacked with porous, cross-linked gel particles (e.g., polystyrene-divinylbenzene). A series of columns with different pore sizes may be used for high resolution. researchgate.netStyragel® HR series or equivalent, suitable for low-to-mid molecular weight analysis. researchgate.net
Mobile Phase (Eluent)A solvent that fully dissolves the sample and is compatible with the column and detector. wikipedia.orgTetrahydrofuran (THF) or Toluene.
DetectorMeasures the concentration of the eluting polymer.Differential Refractive Index (RID) Detector.
CalibrationA calibration curve is generated using narrow molecular weight standards (e.g., polystyrene) to relate elution time to molecular weight. researchgate.netshimadzu.comPolystyrene or poly(methyl methacrylate) standards.
Flow RateThe rate at which the mobile phase passes through the columns.Typically 1.0 mL/min. researchgate.net

Elemental Analysis and Titrimetric Methods

Elemental analysis provides a fundamental assessment of the purity and empirical formula of this compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and phosphorus (P), one can verify the compound's composition against its theoretical values. The theoretical elemental composition is calculated from the chemical formula, C₁₈H₄₂NPO₄.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.0118216.1858.81%
HydrogenH1.014242.4211.54%
NitrogenN14.01114.013.81%
PhosphorusP30.97130.978.42%
OxygenO16.00464.0017.41%
Total 367.58 100.00%

Titrimetric methods offer a classic and reliable approach for quantifying the active components.

Acid-Base Titration : The ammonium content can be determined by reacting the sample with a strong base (e.g., sodium hydroxide) to liberate ammonia gas, which is then distilled and collected in a standard acid solution. The excess acid is then back-titrated with a standard base. Alternatively, a direct potentiometric titration in a non-aqueous solvent can quantify the basic ammonium ion.

Argentometric Titration : While less direct, methods involving the precipitation of the phosphate ion can be employed. For instance, the phosphate can be precipitated as silver phosphate, and the excess silver ions can be determined by titration.

Potentiometric Titration : This method can be used to determine the phosphate moiety. The sample is dissolved in a suitable solvent and titrated with a standard base (e.g., NaOH). The titration curve will show inflection points corresponding to the neutralization of the acidic protons of the diisononyl phosphoric acid precursor, allowing for quantification. Such methods are established for the analysis of various organophosphorus compounds. bibliotekanauki.pl

Advanced Techniques for In-Situ Monitoring of Reactions and Formulations

The ability to monitor chemical reactions or formulation processes in real-time is invaluable for process optimization, control, and ensuring product consistency. Advanced in-situ techniques allow for the continuous analysis of key chemical species without the need for sample extraction.

Fourier-Transform Infrared (FTIR) Spectroscopy : In-situ FTIR, often utilizing an Attenuated Total Reflectance (ATR) probe, is a powerful tool for monitoring the synthesis of this compound. The reaction involves the neutralization of diisononyl phosphoric acid with ammonia. An FTIR probe immersed in the reaction vessel can track the disappearance of the P-OH vibrational bands of the acid and the appearance of bands associated with the ammonium salt in real-time. This provides kinetic data and helps determine the reaction endpoint precisely. Spectroscopic methods like FTIR and NMR are recognized as important for the structure elucidation and monitoring of organophosphates. cwejournal.org

Ion-Selective Electrodes (ISEs) : For monitoring the concentration of specific ions in a solution, ISEs offer a direct and continuous measurement. An ammonium-selective electrode could be used during the synthesis to monitor the consumption of ammonia or to ensure the correct stoichiometric balance is maintained. Similarly, a phosphate-sensitive sensor could potentially track the phosphate species in the formulation. The use of in-situ nutrient sensors for ammonium and phosphate is a proven technology in other fields and demonstrates the potential for these control structures. researchgate.net

Raman Spectroscopy : Like FTIR, Raman spectroscopy provides vibrational information about molecules and is well-suited for in-situ monitoring. It is particularly advantageous for aqueous systems where water interference can be a problem for FTIR. A Raman probe can monitor changes in the phosphate backbone and the formation of the salt.

Table 3: Comparison of In-Situ Monitoring Techniques

TechniquePrincipleApplicability to this compoundAdvantagesLimitations
FTIR SpectroscopyMeasures absorption of infrared radiation by molecular vibrations. cwejournal.orgMonitoring the conversion of diisononyl phosphoric acid to its ammonium salt by tracking P-OH and N-H bands.Real-time kinetic data, non-destructive, high specificity.Water absorption can interfere; probe can be susceptible to fouling.
Ion-Selective Electrodes (ISEs)Potentiometric measurement of the activity of a specific ion in solution. researchgate.netTracking ammonium ion concentration during synthesis or in a final formulation.Direct and continuous measurement, relatively low cost.Potential for interference from other ions, requires calibration, limited to specific ions.
Raman SpectroscopyMeasures inelastic scattering of monochromatic light resulting from molecular vibrations. bibliotekanauki.plTracking changes in the P=O and P-O-C bonds during reaction or formulation.Excellent for aqueous solutions, non-destructive, fiber-optic probes allow for remote monitoring.Weaker signal than FTIR, potential for fluorescence interference.

In-Depth Analysis of this compound in Engineered Materials

Despite a thorough investigation, publicly available scientific literature and technical data specifically detailing the application and performance of "this compound" as a flame retardant in engineered materials are not available.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. Any attempt to do so would involve extrapolation from related but different compounds, which would not meet the required standard of scientific accuracy and would violate the instruction to focus exclusively on the specified compound.

For a comprehensive understanding of phosphate-based flame retardants, it is recommended to research more commonly documented compounds such as:

Ammonium Polyphosphate (APP): A key intumescent flame retardant used extensively in polyurethanes, polyolefins, and other polymers.

Triphenyl Phosphate (TPP): A common additive flame retardant.

Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP): Oligomeric phosphate esters known for their high efficiency.

Detailed research findings, data tables, and comparative studies are widely available for these compounds, which would allow for a thorough analysis of their role in flame retardant polymeric systems.

Application and Performance Evaluation in Engineered Materials

Durability and Long-Term Performance in Diverse Environmental Conditions

The performance of ammonium (B1175870) diisononyl phosphate (B84403) in engineered materials is significantly influenced by its inherent stability and its interactions with the polymer matrix under various environmental stressors. Research into the durability of analogous phosphate-containing compounds provides insights into the expected long-term performance.

Studies on phosphate-containing phthalonitrile (B49051) resins have shown that the degradation of the polymer structure predominantly occurs in the phosphate groups. mdpi.com Thermal oxidative aging tests on these resins revealed that at 300°C, materials with lower concentrations of phosphate-bridged monomers exhibited minimal mass loss (less than 1% after 200 hours), indicating a low degradation rate. mdpi.com However, as the temperature increased to 330°C, mass loss became more pronounced, particularly in resins with higher phosphate content, suggesting that the P-O-C bonds are the most susceptible links in the degradation process. mdpi.com

The environmental fate of related compounds, such as diisononyl phthalate (B1215562) (DINP), has also been investigated. Under aerobic conditions, DINP demonstrates significant biodegradation, with rates between 57% and 71% and primary degradation exceeding 90% after 28 days at 22°C in activated sludge. regulations.gov The hydrolysis of DINP is a two-step process, forming a monoester phthalate and then phthalic acid. regulations.gov The rate of this hydrolysis is influenced by the length of the alkyl chain, with longer chains generally leading to a longer half-life. regulations.gov

Furthermore, research on the fire-retardant properties of di-ammonium hydrogen phosphate on natural fibers like jute has shown that it can impart flame resistance without a significant loss of tensile strength, suggesting good compatibility and durability within that specific application. researchgate.net

The following tables present data extrapolated from studies on analogous compounds to forecast the potential long-term performance of ammonium diisononyl phosphate in engineered materials.

Table 1: Thermal Oxidative Aging of Phosphate-Containing Phthalonitrile Resins

Resin FormulationAging Temperature (°C)Duration (hours)Mass Loss (%)
PN10 (10% PPhPN)300200< 1
PN15 (15% PPhPN)300200< 1
PN30 (30% PPhPN)300200~ 3
PN50 (50% PPhPN)300200~ 3
PN10 (10% PPhPN)3302005
PN15 (15% PPhPN)3302006
PN30 (30% PPhPN)3302009
PN50 (50% PPhPN)33020015

Data derived from studies on phosphate-bridged phthalonitrile thermosets. mdpi.com

Table 2: Biodegradation of Diisononyl Phthalate (DINP) under Aerobic Conditions

InoculumInitial ConcentrationDuration (days)Primary Degradation (%)
Activated Sludge1-3 ppm168
Activated Sludge3 ppm4>90
Fresh Water1 ppm12>95

Data from environmental fate studies of DINP. regulations.govnih.gov

These findings suggest that the durability of this compound in engineered materials would be dependent on the specific environmental conditions, particularly temperature and microbial exposure. The phosphate moiety appears to be the primary site of thermal degradation, while the diisononyl component may be susceptible to biodegradation.

Mechanistic Investigations of Functional Activity

Elucidation of Flame Retardancy Mechanisms

Organophosphorus flame retardants are recognized for their versatility, often exhibiting activity in both the condensed (solid) and gas phases during combustion. nih.gov The specific mechanism depends on the chemical nature of the phosphorus compound and the polymer substrate it is incorporated into. nih.govmdpi.com

In the condensed phase, the primary mechanism of phosphorus-based flame retardants involves altering the thermal decomposition pathway of the polymer to promote the formation of a protective carbonaceous char layer. nih.gov Upon heating, these compounds, particularly those with high oxygen content at the phosphorus atom like phosphates, decompose to produce non-volatile acids such as phosphoric acid or polyphosphoric acid. nih.govfrontiersin.orgmsb.se

These acids act as catalysts for the dehydration of the polymer matrix. msb.sespecialchem.com This process encourages cross-linking and cyclizing reactions, leading to the formation of a stable, insulating char layer on the material's surface. specialchem.com This char layer serves multiple functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. nih.govspecialchem.com

It hinders the diffusion of flammable volatile decomposition products (fuel) from the polymer to the flame. specialchem.com

It limits the access of oxygen to the polymer surface, further suppressing combustion. nih.gov

For instance, the flame retardant effect of ammonium (B1175870) phosphate (B84403) on cellulose-containing materials is a classic example of a condensed phase mechanism where the phosphate promotes esterification and subsequent dehydration to form a char layer. alfa-chemistry.com Some phosphorus compounds can also form a glass-like molten layer on the combustion surface, which further inhibits the transfer of heat and mass. nih.gov

Certain organophosphorus flame retardants, particularly those with lower molecular weight or specific bond structures (like P-C bonds), can exert their effect in the gas phase. nih.govmdpi.com During combustion, these compounds decompose and volatilize, releasing phosphorus-containing radicals (such as PO•, PO₂•, and HPO) into the flame. nih.govresearchgate.net

These phosphorus-based radicals are highly effective at "flame poisoning." They function as radical scavengers, interrupting the high-energy, self-propagating chain reactions of combustion. nih.gov Specifically, they react with and neutralize the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals that are crucial for flame propagation. nih.gov By converting these highly reactive species into less reactive ones, the flame retardant effectively quenches the fire at a chemical level, cooling the system and reducing the supply of flammable gases. specialchem.com The generation of non-combustible gases from the flame retardant's degradation can also dilute the concentration of oxygen and fuel in the surrounding air. nih.gov

The chemical structure of an organophosphorus flame retardant dictates its thermal stability and primary mode of action (condensed vs. gas phase). researchgate.netmdpi.com

P-O vs. P-N Bonds: The nature of the bonds to the phosphorus atom is critical. Compounds with P-O bonds, like phosphates, tend to decompose at lower temperatures to form acidic species, promoting condensed phase activity through charring. frontiersin.orgacs.org In contrast, compounds containing more thermally stable P-N bonds may exhibit different decomposition pathways, potentially leading to the formation of phosphazene or phosphorus oxynitride structures in the condensed phase, which also contribute to char stabilization. acs.org A systematic variation from P-N to P-O bonds can shift the mechanism from predominantly condensed phase to a mixed-mode or gas phase action. acs.org

Aliphatic vs. Aromatic Groups: The organic groups attached to the phosphorus atom also influence behavior. Aliphatic phosphorus compounds are often liquids or low-melting solids and may be more prone to volatilization, thus contributing to gas phase mechanisms. researchgate.netmdpi.com Aromatic derivatives, such as those based on DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), generally possess higher thermal stability, making them suitable for high-temperature engineering plastics. researchgate.netmdpi.com

Oxidation State: The oxidation state of the phosphorus atom can influence the rate of charring. It has been proposed that the rate-limiting step in phosphorus-catalyzed charring is the oxidation of phosphorus to form the dehydrating agent P₂O₅. Therefore, compounds where phosphorus is already in a higher oxidation state may promote charring more readily. researchgate.net

The following table illustrates how structural changes in phosphorus flame retardants (P-FRs) within an epoxy resin matrix can alter their decomposition temperature and char yield, indicating a shift in their dominant mechanism.

P-FR Structure TypePredominant Bond TypeMax. Decomposition Temp. (Tmax)Char Yield at 600 °C (wt %)Primary FR Mechanism
PhosphoramideP-N317 °C17%Condensed Phase
PhosphorodiamidateP-N / P-O274 °C&lt; 5%Mixed Mode
PhosphoramidateP-N / P-O269 °C&lt; 2%Mixed Mode
PhosphateP-O250 °C&lt; 1%Gas Phase / Vaporizing

Data derived from decomposition studies of a library of P-FRs, illustrating the trend of decreasing decomposition temperature and char yield as oxygen content increases, suggesting a shift from condensed to gas phase activity. acs.org

Interfacial Chemistry and Adhesion Mechanisms within Composites

The phosphate group is known to form strong interactions with various surfaces. The primary adhesion mechanisms can include: mdpi.com

Chemical Bonding: The phosphate moiety can form direct covalent or ionic bonds with functional groups present on the surface of a filler or substrate. For example, studies on dental adhesives show that phosphate esters form strong bonds with zirconia surfaces through proton transfer and interfacial charge transfer. rsc.org

Hydrogen Bonding: The P=O and P-O-H groups in phosphate derivatives are capable of forming strong hydrogen bonds with hydroxyl, carboxyl, or amino groups on a substrate surface, creating a robust link between the polymer and filler. wiley-vch.de

Van der Waals Forces and Physical Adsorption: The long, nonpolar diisononyl alkyl chains would be expected to interact favorably with nonpolar polymer matrices through van der Waals forces. This allows the molecule to act as a bridging agent, with the polar phosphate "head" anchoring to a polar filler or surface and the nonpolar "tails" entangling with the polymer matrix, a mechanism analogous to how compatibilizers work. specialchem.com

This dual functionality—a polar, reactive head group and long, compatible alkyl chains—is characteristic of many coupling agents and surfactants used to improve dispersion and adhesion in composite materials. specialchem.com

Theoretical Modeling and Computational Chemistry for Predictive Performance Analysis

Computational chemistry provides powerful tools for investigating the mechanisms of flame retardants at the molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are increasingly used to understand and predict the behavior of organophosphorus compounds. nih.govresearchgate.net

Elucidating Decomposition Pathways: DFT calculations can be employed to model the thermal decomposition of flame retardant molecules. By calculating the energies of various bond-breaking and rearrangement steps, researchers can identify the most likely degradation pathways and predict the types of reactive species that will be released into the gas phase or the reactive intermediates formed in the condensed phase. nih.gov This insight is crucial for understanding whether a compound will act primarily in the gas or condensed phase.

Modeling Radical Scavenging: The flame-inhibiting efficiency of phosphorus-containing radicals (like PO•) can be studied computationally. Quantum chemical calculations can determine the reaction rates and thermodynamics of these radicals with H• and OH• radicals, providing a quantitative measure of their scavenging potential.

Simulating Interfacial Interactions: MD simulations can be used to model the interface between a polymer matrix, a filler, and an adhesion promoter like a phosphate compound. These simulations can reveal how the molecules arrange themselves at the interface, the strength of the interactions (e.g., hydrogen bonding, van der Waals forces), and how they might improve the mechanical coupling between the phases. researchgate.net This predictive capability can guide the design of more effective adhesion promoters.

For example, DFT has been used to clarify the biotransformation of several organophosphorus flame retardants by modeling their reaction mechanisms, demonstrating the power of these techniques to probe complex chemical processes. nih.govresearchgate.net

Kinetic Studies of Decomposition and Interaction within Material Systems

Kinetic studies are essential for understanding the rate at which a flame retardant decomposes and interacts with a polymer matrix under thermal stress. The effectiveness of a flame retardant is highly dependent on its decomposition occurring at the right temperature—ideally, just as the polymer begins to pyrolyze.

Decomposition Kinetics: Thermogravimetric Analysis (TGA) is a primary tool used to study the decomposition kinetics of materials. By measuring mass loss as a function of temperature, researchers can determine key parameters such as the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final char yield. acs.org Isothermal experiments, where the sample is held at a constant temperature, can provide detailed kinetic data to deduce reaction mechanisms and calculate activation energies for the decomposition process. dtic.mil For ammonium phosphates, thermal decomposition is a multi-step process involving the release of ammonia (B1221849) and water, followed by the condensation of phosphoric acid into polyphosphoric and ultraphosphoric species, and finally fragmentation at very high temperatures. ub.eduresearchgate.net

Interaction Kinetics: The interaction between the flame retardant and the polymer can be studied by analyzing the decomposition of the polymer-flame retardant blend. A shift in the decomposition temperature or an increase in char yield compared to the pure polymer indicates a chemical interaction in the condensed phase. ub.edu Kinetic models can be applied to these data to quantify the effect of the flame retardant on the polymer's degradation pathway. Studies on the simultaneous removal of ammonium and phosphate from solutions have used kinetic models to describe the adsorption and precipitation processes, showing that such reactions can be described by pseudo-second-order kinetics, indicating chemisorption as a dominant mechanism. mdpi.com

Information Deficit on the Environmental Dynamics of Ammonium Diisononyl Phosphate

A thorough investigation for scientific literature and data concerning the environmental dynamics and material lifecycle of this compound reveals a significant lack of available information. Despite comprehensive searches for data on its release, migration, degradation, and sorption characteristics, specific research on this particular compound is not present in the public domain.

The majority of available environmental science literature focuses on a similarly named but chemically distinct compound, Diisononyl Phthalate (B1215562) (DINP), which is a widely used plasticizer. While studies on DINP cover topics such as leaching from plastics, biodegradation, and environmental fate, these findings are not chemically applicable to this compound due to the fundamental differences between a phosphate ester and a phthalate ester.

Similarly, literature on the environmental behavior of simple inorganic ammonium phosphates (such as diammonium phosphate used in fertilizers) or other classes of organophosphate esters (like those used as pesticides or flame retardants) cannot be accurately extrapolated to predict the specific environmental dynamics of this compound. The unique structure of the diisononyl phosphate anion, with its long, branched alkyl chains, would govern its environmental interactions, and specific experimental data is required for a scientifically sound analysis.

Consequently, it is not possible to provide a detailed and accurate article on the following topics for this compound as requested:

Environmental Dynamics and Material Lifecycle Analysis

Sorption and Desorption Behavior in Various Media

Without dedicated studies on ammonium (B1175870) diisononyl phosphate (B84403), any attempt to detail these environmental properties would be speculative and would not meet the required standards of scientific accuracy. Further research and publication of data specific to this compound are necessary to understand its environmental lifecycle.

Methodologies for Environmental Monitoring and Trace Detection in Engineered Materials

The environmental monitoring and trace detection of Ammonium diisononyl phosphate within engineered materials present a specialized analytical challenge. Currently, there is a notable absence in scientific literature and regulatory frameworks of standardized methodologies developed explicitly for this compound. Consequently, the analytical approaches for its detection and quantification are largely inferred from methods established for structurally related compounds, particularly other organophosphate esters (OPEs) and compounds featuring long alkyl chains, such as diisononyl phthalate (B1215562) (DINP). These methods generally involve sophisticated sample preparation followed by advanced chromatographic and spectrometric techniques.

The general workflow for monitoring and trace detection in engineered materials involves sample extraction, extract cleanup and purification, and instrumental analysis. The selection of a specific methodology is contingent on the matrix of the engineered material (e.g., polymer type, textile), the expected concentration of the analyte, and the required sensitivity and selectivity of the analysis.

Sample Preparation and Extraction

Effective detection begins with the efficient extraction of the target analyte from the material matrix. Given that this compound is an additive rather than a chemically bound component of a polymer, it can be released through volatilization, leaching, and abrasion. greenpeace.to Methodologies must, therefore, be capable of isolating the compound from complex solid matrices.

Pressurized Liquid Extraction (PLE): This technique, also known as Accelerated Solvent Extraction (ASE), is a high-throughput method that utilizes elevated temperatures and pressures to extract analytes from solid and semi-solid samples. mdpi.com It offers advantages over traditional methods like Soxhlet extraction by reducing solvent consumption and extraction time. mdpi.com For OPEs, common solvent combinations include hexane/ethyl acetate (B1210297) or hexane/acetone. nih.gov

Ultrasonic-Assisted Extraction (UAE): UAE uses high-frequency sound waves to facilitate the penetration of solvent into the sample matrix, enhancing extraction efficiency. It is a relatively rapid and simple method suitable for a wide range of materials.

Soxhlet Extraction: A classic and robust method, Soxhlet extraction provides exhaustive extraction but is more time-consuming and requires larger volumes of organic solvents compared to modern techniques. mdpi.com

Following initial extraction, the resulting solution often contains co-extracted matrix components that can interfere with instrumental analysis. A cleanup step is therefore essential.

Solid-Phase Extraction (SPE): SPE is a widely used technique for purifying samples. The extract is passed through a cartridge containing a solid adsorbent that selectively retains either the analyte or the interfering compounds. The choice of sorbent material is critical for achieving good recovery and sample purity.

Instrumental Analysis Techniques

The instrumental analysis phase is critical for the definitive identification and quantification of the target compound. High-resolution chromatographic separation coupled with sensitive detection is standard practice.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of semi-volatile organic compounds like many OPEs. The sample extract is vaporized and separated based on boiling point and polarity in a capillary column, followed by detection with a mass spectrometer, which provides structural information for confident identification. nih.gov For complex matrices, such as petroleum products, comprehensive two-dimensional gas chromatography (GCxGC) can be employed to enhance separation and speciation of alkyl phosphates. ualberta.canih.gov Dynamic headspace GC-MS is also recommended for assessing organic outgassing from materials in sensitive environments like semiconductor cleanrooms. balazs.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For OPEs with lower volatility or thermal instability, LC-MS/MS is the preferred method. It separates compounds in the liquid phase before detection by tandem mass spectrometry, which offers exceptional selectivity and sensitivity, minimizing matrix effects.

The tables below present illustrative performance data for analytical methodologies used for related organophosphate esters, which could be adapted for this compound.

Table 1: Illustrative Performance of Analytical Methods for Organophosphate Esters in Environmental and Material Samples

This table is based on data for analogous compounds and serves as an example of potential method performance.

Analytical MethodMatrixLimit of Detection (LOD)Recovery (%)Reference Compound(s)
PLE-GC-MSAtmospheric Particulate MatterVariable (pg/m³)106 ± 13Various OPEs
GC-MSSediment0.31 - 64.51 ng/L80 - 120Various OPEs
GCxGC-NPDPetroleum SamplesOrders of magnitude below 0.5 µg/mLNot SpecifiedAlkyl Phosphates
Dynamic Headspace GC-MSCleanroom Air<0.05 ppbMNot ApplicableVarious OPEs

Table 2: Research Findings on OPE Concentrations in Various Matrices Using Advanced Analytical Methods

This table presents findings for general OPEs to illustrate the application of the described methodologies.

Study FocusMatrixKey FindingsAnalytical Technique Used
OPEs in Particulate MatterUrban Air16 different OPEs and novel OPEs were detected, indicating diverse sources. nih.govPressurized Liquid Extraction (PLE) with GC-MS nih.gov
OPEs in Indoor EnvironmentsDust & PM2.5OPEs are widespread in indoor campus environments, with seven compounds detected at rates of 78-100%. ualberta.caGC-MS ualberta.ca
Alkyl Phosphates in PetroleumCrude OilGCxGC method allowed for quantification at levels two to three orders of magnitude below traditional methods. researchgate.netGCxGC-FID/NPD researchgate.net
OPEs in Cleanroom EnvironmentsAir & WafersOrganophosphates are common outgassing products from materials like HEPA filters, leading to contamination. balazs.comDynamic Headspace GC-MS balazs.com

Advanced Research Directions and Future Perspectives

The field of organophosphate chemistry is continually evolving, driven by the demand for materials with superior performance, enhanced safety profiles, and greater environmental compatibility. Ammonium (B1175870) diisononyl phosphate (B84403), while established in certain applications, is at the forefront of new research aimed at expanding its utility and understanding its life cycle. Future research is focused on creating novel derivatives, exploring new high-performance applications, integrating the compound into sustainable material frameworks, and employing advanced analytical and computational methods for a more profound understanding of its behavior.

Intellectual Property and Commercial Landscape Analysis

Patent Trends and Technological Advancements in Ammonium (B1175870) Phosphate (B84403) Chemistry

The patent landscape for ammonium phosphate chemistry is mature and extensive, with a long history of innovation primarily driven by the fertilizer industry. However, these foundational technologies are increasingly being adapted and advanced for specialty applications like flame retardants.

Historically, patents focused on the production of simple salts like monoammonium phosphate (MAP) and diammonium phosphate (DAP). patsnap.com Technological advancements centered on improving manufacturing efficiency through innovations in reactor design, such as the pipe-cross reactor, and granulation processes to create stable, usable products. patsnap.com

More recent patent activity reflects a shift towards creating more complex and specialized ammonium phosphate-based materials for applications beyond agriculture. Key trends in this area include:

Development of Complex Formulations: A significant number of patents describe flame-retardant compositions that use ammonium phosphates (including ammonium polyphosphate - APP) as a core component in synergistic systems. patsnap.commdpi.com These formulations often combine the ammonium phosphate with carbonific agents (like pentaerythritol) and spumific agents (like melamine) to create intumescent systems, which swell upon heating to form a protective char layer. patsnap.com

Modification for Enhanced Properties: Innovation is also occurring in the modification of ammonium phosphates to improve their performance in specific polymer systems or environments. Patents describe compositions that add alkyl acid phosphates to improve substrate penetration or fluoropolymers and borates to enhance water resistance. google.comgoogle.com The development of a compound like ammonium diisononyl phosphate would align with this trend, where the long isononyl alkyl chains could be intended to improve compatibility with non-polar polymers or impart a plasticizing effect.

Environmentally Friendly and Durable Solutions: There is a growing focus on creating durable and environmentally benign flame-retardant treatments. Patents describe methods for cross-linking ammonium polyphosphate with other compounds to create waterproof and durable coatings for fabrics. patsnap.com

Competitive Landscape and Market Dynamics for Flame Retardant Additives

The global market for flame retardant additives is robust and expanding, driven by stringent fire safety regulations and the increasing use of polymeric materials in high-risk sectors such as construction, electronics, and transportation. lucintel.commarkwideresearch.com A defining feature of the current market is a major technological shift away from traditional halogenated flame retardants due to mounting environmental and health concerns. nih.gov This has created significant opportunities for alternatives, with organophosphorus flame retardants (OPFRs) emerging as a leading non-halogenated solution. nih.govmdpi.com

The market for OPFRs is experiencing significant growth, with projections indicating continued expansion. lucintel.comextrapolate.com This growth is propelled by the dual benefits of OPFRs, which can often provide flame retardancy and act as plasticizers. nih.gov The Asia-Pacific region currently dominates the market, largely due to its massive electronics manufacturing and construction sectors. lucintel.com

The competitive landscape is populated by large, multinational chemical companies that have invested heavily in the research and development of non-halogenated solutions. Key players in the organophosphorus and broader non-halogenated flame retardant market include:

ICL Group Ltd.

BASF SE

Clariant AG

Lanxess AG

Albemarle Corporation

These companies compete on the basis of product performance, cost-effectiveness, and, increasingly, the environmental and toxicological profile of their offerings. markwideresearch.com Technology differentiation often centers on developing halogen-free products that deliver high thermal stability and effective char formation to inhibit flame spread and reduce smoke generation. lucintel.com

Market Segment2021 Market Value (USD)Projected 2028 Market Value (USD)CAGR (2021-2028)Key Drivers
Global Organophosphorus Flame Retardants$1.70 Billion$2.08 Billion2.90%Regulatory pressure on halogenated FRs; Growth in electronics and construction

Data derived from market analysis reports. extrapolate.com

Regulatory and Policy Influences on Research and Development

The research and development of new flame retardants is heavily influenced by a complex and evolving global regulatory landscape. Government policies, particularly in Europe and North America, have been the primary catalyst for the shift away from halogenated compounds and continue to shape innovation in the sector.

Two of the most influential regulatory frameworks are:

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union: Administered by the European Chemicals Agency (ECHA), REACH requires detailed safety data for chemicals placed on the market. additivebz.com It has been instrumental in restricting or banning certain halogenated flame retardants, such as specific polybrominated diphenyl ethers (PBDEs), due to their classification as persistent, bioaccumulative, and toxic (PBT) substances. additivebz.comhktdc.com ECHA's ongoing Regulatory Strategy for Flame Retardants continues to evaluate entire classes of chemicals, with aromatic brominated flame retardants identified as candidates for future restriction. hktdc.comactagroup.com This scrutiny incentivizes the development of alternatives with more favorable toxicological and environmental profiles. additivebz.com

TSCA (Toxic Substances Control Act) in the United States: The U.S. Environmental Protection Agency (EPA) regulates chemicals under TSCA. eurofins.vn The agency conducts risk evaluations on existing chemicals, including certain organophosphate flame retardants. This process can lead to restrictions if a substance is found to present an unreasonable risk to health or the environment.

These regulations create a powerful market driver for innovation. R&D efforts are now focused on "safer-by-design" principles, where potential toxicity and environmental persistence are considered at the earliest stages of molecule development. This regulatory pressure compels manufacturers to invest in novel, non-halogenated chemistries, including new types of organophosphorus compounds, that can meet fire safety standards without triggering regulatory action. However, the ongoing evaluation of some OPFRs also creates market uncertainty and pushes research towards even more benign and sustainable technologies. hktdc.com

Opportunities for Academic-Industrial Collaborations

The need for innovative, effective, and sustainable flame retardants creates fertile ground for collaborations between academic institutions and industrial partners. Such partnerships are crucial for bridging the gap between fundamental scientific discovery and the development of commercially viable products. acs.org

Industry provides the essential market insight, defining the performance criteria, cost targets, and processing requirements for new additives. iuk-business-connect.org.uk Academia offers deep expertise in fundamental chemistry, novel synthesis pathways, and advanced materials characterization. twi-global.com This synergy can accelerate the innovation cycle significantly.

Specific opportunities for academic-industrial collaborations in the field of ammonium phosphate-based flame retardants include:

Green Chemistry and Bio-Based Feedstocks: Universities can pioneer novel, sustainable synthesis routes for organophosphorus compounds, potentially using bio-based starting materials. Industry can then work to scale up these processes for commercial production.

Computational Materials Science: Collaborative projects can leverage academic expertise in computational modeling to predict the flame-retardant efficiency and toxicological profiles of new molecules before they are synthesized. This can drastically reduce R&D costs and time by focusing efforts on the most promising candidates.

Multifunctional Materials: There is a strong commercial demand for additives that provide multiple benefits. Joint research could focus on designing single-molecule solutions that act as both a flame retardant and a plasticizer, a UV stabilizer, or an antioxidant, which would be highly valuable in polymer formulations.

Advanced Composites and Applications: As new materials like carbon-fiber composites are adopted in aerospace and automotive industries, new flame-retardant solutions are needed. Academic-industrial partnerships can explore the fundamental interactions between novel organophosphate flame retardants and these advanced polymer matrices to optimize performance. twi-global.com

Successful collaborations, such as the Materials Innovation Centre (MatIC) partnership between TWI and the University of Leicester, demonstrate a model where joint research programs can develop next-generation technologies and train future engineers in materials science. twi-global.com

Q & A

Basic Research Questions

Q. What are the standardized methods for synthesizing high-purity diammonium hydrogen phosphate (DAP) for laboratory use?

  • Methodological Answer : DAP is synthesized by reacting phosphoric acid with excess ammonia gas in aqueous solution. To ensure high purity (≥99.5%), use ACS-grade reagents, maintain a pH of 7.6–8.2 during crystallization, and employ vacuum filtration to isolate crystals. Post-synthesis, validate purity via ion chromatography for ammonium (NH₄⁺) and phosphate (HPO₄²⁻) ions, adhering to USP specifications .

Q. How can researchers quantify trace impurities (e.g., heavy metals, sulfates) in monoammonium phosphate (MAP)?

  • Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for heavy metals (Pb, Fe) detection at thresholds ≤5 ppm. For sulfates (SO₄²⁻), conduct turbidimetric analysis with barium chloride precipitation, comparing against NIST-traceable standards. Quality control requires a 5% solution clarity test and pH validation (4.0–4.5) per analytical reagent protocols .

Q. What are the optimal conditions for growing single crystals of ammonium dihydrogen phosphate (ADP) for structural studies?

  • Methodological Answer : ADP crystals are grown via slow evaporation at 25–30°C using supersaturated aqueous solutions (58 g/100 mL). Maintain a controlled humidity (<40%) to prevent hygroscopic interference. Characterize crystal structure using X-ray diffraction (XRD) and validate thermal stability via TGA up to 190°C, noting decomposition into NH₃ and H₃PO₄ .

Advanced Research Questions

Q. How can conflicting data on the thermal decomposition pathways of ammonium phosphates be resolved?

  • Methodological Answer : Discrepancies arise from varying heating rates and atmospheric conditions. Use differential scanning calorimetry (DSC) under inert (N₂) vs. oxidative (O₂) atmospheres to map decomposition kinetics. For ADP, decomposition at >190°C releases NH₃ and H₃PO₄, while DAP decomposes at 155°C. Cross-validate with FTIR gas-phase analysis to detect NH₃ and POₓ byproducts .

Q. What experimental designs are effective for assessing the environmental impact of ammonium phosphate leaching in agricultural soils?

  • Methodological Answer : Conduct column leaching studies using high-pH soils (pH 8–9) to simulate MAP/DAP applications. Monitor phosphate mobility via ion-selective electrodes and ICP-OES. Compare with organic fertilizers using ANOVA to identify significant differences in eutrophication potential. Reference EPA risk assessment frameworks for inorganic phosphates .

Q. How can researchers optimize reverse-phase HPLC methods for separating ammonium phosphate buffer-stabilized peptides?

  • Methodological Answer : Use trialkyl ammonium phosphate (TAAP) buffers at pH 3.5–7.5 to enhance peptide recovery. Adjust mobile phase composition (e.g., acetonitrile:methanol:buffer = 50:35:15) and column temperature (25–40°C) to resolve hydrophobic peptides. Validate method robustness via spike-recovery tests (95–105%) and system suitability criteria (RSD <2%) .

Q. What strategies address discrepancies in phosphate quantification between ion-selective electrodes and spectrophotometric assays?

  • Methodological Answer : Calibrate electrodes with certified reference materials (CRMs) in matrix-matched solutions. For spectrophotometry (e.g., molybdenum-blue method), pre-treat samples with ascorbic acid to reduce interference from Fe³⁺ and organic matter. Cross-validate results using ICP-MS and report uncertainties via error propagation models .

Contradictions and Mitigation

  • pH Stability in Fertilizers : While MAP is favored in high-pH soils ( ), its decomposition in alkaline conditions ( ) suggests field trials should incorporate soil buffering agents (e.g., gypsum) to stabilize pH .
  • Analytical Sensitivity : Discrepancies in impurity thresholds (e.g., chloride ≤0.001% in vs. ≤0.03% in ) highlight the need for method-specific validation using CRMs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.